Product packaging for methyl N'-methyl-N-nitrocarbamimidate(Cat. No.:)

methyl N'-methyl-N-nitrocarbamimidate

Cat. No.: B15201632
M. Wt: 133.11 g/mol
InChI Key: ZWHCDLXHQMBZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N'-methyl-N-nitrocarbamimidate (CAS 255708-80-6), also known as N,O-dimethyl-N'-nitroisourea, is a high-purity white crystalline powder with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . This nitro-substituted carbamimidate serves as a foundational synthetic intermediate in organic and agrochemical research, valued for the powerful electron-withdrawing nature of its nitro group which renders the molecule highly electrophilic and reactive towards nucleophiles . Its primary research and industrial application is as a key precursor in the synthesis of advanced neonicotinoid insecticides, such as dinotefuran . The compound's mechanism of action in this context is structural, acting as a nitroguanidine building block. Researchers utilize it to construct the core scaffold of these insecticides, which ultimately function by inhibiting nicotinic acetylcholine receptors in the insect nervous system, leading to nervous system disruption and effective pest control . The compound must be stored in a cool, dry place and is stable under normal temperatures and pressures with a recommended storage condition of 2-8°C . ATTENTION: This product is intended for research and laboratory use only. It is strictly not for human or veterinary diagnostic or therapeutic use, or for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O3 B15201632 methyl N'-methyl-N-nitrocarbamimidate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

methyl N'-methyl-N-nitrocarbamimidate

InChI

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)

InChI Key

ZWHCDLXHQMBZRD-UHFFFAOYSA-N

Canonical SMILES

CN=C(N[N+](=O)[O-])OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl N Methyl N Nitrocarbamimidate

Established Synthetic Routes and Mechanistic Elucidation

The formation of methyl N'-methyl-N-nitrocarbamimidate is primarily achieved through nucleophilic substitution reactions, with the condensation of O-methyl-N-nitroisourea and methylamine (B109427) being the most prominent pathway. This section explores the intricacies of this reaction, including its mechanism, the influence of reaction conditions, and catalytic strategies to enhance its efficiency.

Multi-Step Synthesis Approaches

Besides the direct condensation route, multi-step synthesis sequences offer alternative pathways to this compound, sometimes starting from more readily available or cheaper raw materials.

One patented multi-step approach involves a sequence of amination, methylation, and nitration reactions. While the patent uses the term "ammoxidation" in its claims, the described initial step is the reaction of methyl isocyanate with ammonia (B1221849) to form methylurea (B154334). A true ammoxidation process involves the reaction of a hydrocarbon with ammonia and oxygen to produce a nitrile.

A hypothetical, but chemically plausible, multi-step synthesis starting from a true ammoxidation reaction could be envisioned as follows:

Ammoxidation of Methane: Methane can be converted to hydrogen cyanide (HCN) through ammoxidation. This is a high-temperature, catalyzed gas-phase reaction. CH₄ + NH₃ + 1.5 O₂ → HCN + 3 H₂O

Synthesis of Methylamine from HCN: Hydrogen cyanide can be a precursor for methylamine synthesis through various reduction methods.

Formation of a Guanidine (B92328) Derivative: Methylamine can then be reacted with a suitable reagent, such as cyanamide (B42294) or a derivative, to form N-methylguanidine.

Nitration: The final step would be the nitration of N-methylguanidine to produce N-methyl-N'-nitroguanidine, a close analogue of the target molecule. The synthesis of the target molecule, this compound, would require a different set of reactions to build the specific carbamimidate backbone before the final nitration.

A more direct multi-step synthesis, as described in a Chinese patent, involves the following sequence:

Amination of Methyl Isocyanate: Methyl isocyanate is reacted with ammonia to produce methylurea.

Methylation: The resulting methylurea is then methylated.

Nitration: The methylated intermediate is subsequently nitrated to yield N,O-dimethyl-N-nitroisourea.

This process is claimed to have the advantages of mild technological conditions and the use of readily available raw materials.

Precursor Compound Derivatization and Transformation

The synthesis of this compound, also known as N,O-dimethyl-N'-nitroisourea, is accomplished through the strategic derivatization and transformation of readily available precursor compounds. A key methodology involves the reaction of O-methyl-N-nitro isourea with a methylating agent. google.com This process represents a targeted transformation where a precursor is chemically modified to introduce the required second methyl group.

One documented synthetic route uses O-methyl-N-nitroisourea and methylamine hydrochloride as the primary reactants. google.com In this method, water serves as the solvent, and the reaction proceeds within a potassium fluoride-water system. google.com The potassium fluoride (B91410) is believed to play a crucial role in facilitating the reaction. This transformation highlights a common strategy in organic synthesis where a functional group on a precursor molecule is altered to achieve the desired final product. The reaction can be optimized by adjusting parameters such as temperature and reaction time to maximize yield. google.com For instance, conducting the reaction at 35°C for 2 hours has been shown to produce high-purity product with a good yield. google.com

The selection of precursors is critical. O-methyl-N-nitroisourea itself can be synthesized from urea (B33335) in a two-step process, making it an accessible starting material. researchgate.net This multi-step approach, starting from a simple, inexpensive compound like urea and progressively adding complexity through derivatization, is a cornerstone of industrial chemical production. The transformation of the isourea precursor into the final N-methylated product is a direct example of building molecular complexity through controlled chemical reactions.

Below is a table summarizing typical reaction parameters for the synthesis from O-methyl-N-nitro isourea.

ParameterValueReference
Precursor 1O-methyl-N-nitro isourea google.com
Precursor 2Methylamine Hydrochloride google.com
SolventWater google.com
Catalyst/ReagentPotassium Fluoride google.com
Temperature15 - 35 °C google.com
Reaction Time2 - 3 hours google.com
Product Yield~79% google.com

Emerging Synthetic Technologies and Process Intensification

Recent advancements in chemical synthesis are focused on developing safer, more efficient, and sustainable manufacturing processes. For compounds like this compound, which are part of the broader class of energetic materials, these emerging technologies are particularly relevant due to the often hazardous nature of their synthesis. researchgate.net

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis is an emerging technology with significant potential for the scalable and safer production of energetic materials and their precursors. uliege.be Unlike traditional batch processing, flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. uliege.beresearchgate.net This approach offers superior control over reaction parameters such as temperature and pressure, which is critical for highly exothermic processes like nitration that are common in energetic material synthesis. uliege.be

The synthesis of nitroguanidine (B56551), a related energetic compound, has been successfully adapted to continuous pipeline and micro-channel reactors. google.comgoogle.com These systems allow for better management of reaction heat and reduce the volume of hazardous material present at any given time, thereby enhancing process safety. uliege.be For the production of this compound, a continuous flow setup could involve the in situ generation of reactive intermediates, immediately followed by their reaction with the substrate in a subsequent reactor segment. This minimizes the risks associated with the handling and storage of unstable chemicals. uliege.be The high level of automation in flow platforms can also improve reproducibility and yield while enabling remote operation. uliege.beresearchgate.net

The table below compares key aspects of batch versus continuous flow synthesis for related chemical processes.

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of reactantsInherently safer with small reaction volumes uliege.be
Heat Transfer Often inefficient, risk of thermal runawayExcellent heat exchange, precise temperature control uliege.be
Scalability Difficult, requires redesign of equipmentEasily scalable by extending operational time
Reproducibility Can vary between batchesHigh consistency and reproducibility uliege.beresearchgate.net
Process Control Limited control over mixing and temperature gradientsPrecise control over residence time, stoichiometry, and temperature google.com

Optimization of Reaction Parameters through Computational Approaches

Computational chemistry is becoming an indispensable tool for optimizing the synthesis of complex molecules. mit.edu By using computational models, researchers can predict the outcomes of chemical reactions before conducting them in a laboratory, saving significant time and resources. mit.edu For the synthesis of this compound, computational approaches can be used to screen various precursors and reagents, elucidate reaction mechanisms, and identify the most efficient reaction pathways.

Techniques such as Density Functional Theory (DFT) can model the electronic structure of molecules and predict their reactivity. mit.edu This allows for the calculation of activation energies for different reaction steps, helping to identify potential bottlenecks and side reactions. By simulating the reaction under various conditions (e.g., temperature, solvent, catalyst), computational models can pinpoint the optimal parameters to maximize product yield and purity. mit.edu This predictive power is particularly valuable for energetic materials, where experimental trial-and-error can be hazardous. This computational pre-screening allows chemists to focus experimental efforts on the most promising conditions. mit.edu

The following table lists reaction parameters that can be modeled and optimized using computational methods.

ParameterComputational Modeling Application
Catalyst Selection Screening catalyst candidates and predicting catalytic activity.
Solvent Effects Simulating how different solvents affect reaction rates and equilibria.
Reaction Temperature Calculating temperature-dependent rate constants to find optimal thermal conditions.
Precursor Reactivity Predicting the reactivity of different functional groups on precursor molecules. mit.edu
Reaction Pathway Elucidating step-by-step reaction mechanisms to identify rate-limiting steps and potential byproducts.

Principles of Sustainable Synthesis in this compound Production

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of energetic materials to minimize environmental impact and enhance safety. researchgate.netrsc.org The production of this compound can be made more sustainable by focusing on several key areas.

One major focus is the use of safer and more environmentally friendly reagents. Traditional nitration methods often rely on mixtures of nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. bohrium.com Research into alternative nitrating agents, such as dinitrogen pentoxide, offers a pathway to more selective and cleaner reactions with higher product purity. researchgate.netbohrium.com

Another principle is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for energetic compounds compared to conventional heating methods. researchgate.netbohrium.com Microwaves couple directly with the molecules in the reaction mixture, leading to rapid and uniform heating. bohrium.com

The table below summarizes key sustainable approaches applicable to the synthesis of energetic materials.

Sustainable ApproachPrincipleBenefitReference
Alternative Nitrating Agents Use of reagents like dinitrogen pentoxide.Reduces acidic waste, improves selectivity and yield. researchgate.netbohrium.com
Microwave Irradiation Using microwave energy instead of conventional heating.Drastically reduces reaction times and energy consumption. researchgate.netbohrium.com
Ionic Liquids Employing ionic liquids as reaction media.Reduces use of volatile organic solvents, potential for catalyst recycling. bohrium.com
Coordination-Driven Synthesis Precise control over molecular assembly.Reduces toxic byproducts and enables fine-tuning of properties. rsc.org

Chemical Reactivity and Transformation Pathways of Methyl N Methyl N Nitrocarbamimidate

Fundamental Reaction Profiles

The reactivity of methyl N'-methyl-N-nitrocarbamimidate is characterized by the presence of a nitro group, a carbamimidate moiety, and methyl substituents. These features allow for a variety of chemical transformations.

Oxidation Reactions and Formation of Higher Oxidation State Derivatives

Information regarding the specific oxidation reactions of this compound is not extensively detailed in publicly available literature. However, analogous compounds containing similar functional groups can provide insights into potential oxidative pathways. For instance, the nitrogen atoms within the molecule could potentially be oxidized to form N-oxide derivatives under controlled conditions using oxidizing agents such as peroxy acids. The carbon-nitrogen double bond could also be susceptible to oxidative cleavage.

Reduction Reactions Leading to Amine Functionalities

The nitro group is the primary site for reduction in this compound. Catalytic hydrogenation using transition metal catalysts like palladium or platinum, or chemical reduction using reagents such as tin or zinc in acidic media, can selectively reduce the nitro group to an amino group. This transformation yields N-amino-N'-methyl-O-methylisourea, a valuable synthetic intermediate. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired amine.

Nucleophilic Substitution Reactions Involving the Nitro Group

While direct nucleophilic substitution of the nitro group is generally challenging, it can be facilitated in certain aromatic systems through mechanisms like radical-nucleophilic substitution (SRN1). For aliphatic nitro compounds, substitution reactions are less common. In the case of this compound, the reactivity of the nitro group towards nucleophiles would likely be low under standard conditions.

Controlled Amination, Methylation, and Nitration Processes

Amination: Direct amination of the carbon backbone is not a typical reaction for this class of compounds. However, the amino group introduced via reduction of the nitro group can undergo further reactions.

Methylation: N-methylation of amines and nitro compounds is a common transformation in organic synthesis. liv.ac.uk Various methods, including the use of methylating agents like methyl iodide or dimethyl sulfate, can be employed. liv.ac.uk For this compound, further methylation could potentially occur at the nitrogen atoms, depending on their nucleophilicity and the reaction conditions. The synthesis of N,O-dimethyl-N'-nitroisourea, a related compound, involves the reaction of O-methyl-N-nitroisourea with methylamine (B109427) hydrochloride. google.com

Nitration: The introduction of an additional nitro group into the molecule would require electrophilic nitrating agents. The feasibility of such a reaction would depend on the activation or deactivation of the molecular framework towards electrophilic attack. The nitration of related structures, such as methyl benzoate, proceeds via electrophilic aromatic substitution, where the existing functional groups direct the position of the incoming nitro group. rsc.orgyoutube.comyoutube.com

In-Depth Investigation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the chemical transformations of this compound.

Electronic Structure and Reactive Sites Analysis

The electronic structure of this compound is characterized by the electron-withdrawing nature of the nitro group and the resonance delocalization within the carbamimidate moiety. The nitro group significantly influences the electron density distribution across the molecule, rendering the adjacent nitrogen atom electron-deficient.

Computational analysis, such as molecular orbital calculations, can provide a quantitative picture of the electron distribution and identify the most probable sites for nucleophilic and electrophilic attack. The oxygen atoms of the nitro group and the methoxy (B1213986) group are expected to have a high electron density, making them potential sites for electrophilic attack. Conversely, the carbon atom of the carbamimidate group and the nitrogen atom attached to the nitro group are likely to be electrophilic centers susceptible to nucleophilic attack.

Below is a table summarizing the key reactive sites and their expected reactivity:

Reactive SiteFunctional GroupExpected ReactivityPotential Reactions
Nitro Group (N-NO₂)NitroElectrophilic (N), Nucleophilic (O)Reduction, Nucleophilic attack on N (under specific conditions)
Carbamimidate (C=N)ImineElectrophilic (C), Nucleophilic (N)Nucleophilic addition to C, Protonation of N
Methoxy Group (O-CH₃)EtherNucleophilic (O)Protonation, Coordination to Lewis acids
Methyl Groups (N-CH₃)AlkylGenerally unreactiveRadical substitution (under harsh conditions)

Stereochemical Aspects of Chemical Transformations

Due to the planar nature of the carbamimidate and nitroguanidine (B56551) functionalities, this compound does not possess any chiral centers in its ground state. Consequently, transformations involving this molecule under achiral conditions will not inherently introduce stereoselectivity. However, the potential for creating stereogenic centers arises when it reacts with chiral reagents or substrates, or in the presence of chiral catalysts.

Currently, there is a lack of specific studies in the peer-reviewed literature that detail the stereochemical outcomes of reactions involving this compound. Nevertheless, by examining analogous transformations in related systems, such as other substituted guanidines and isoureas, we can infer potential stereochemical considerations. For instance, in reactions where the N'-methyl group or the methyl carbamimidate moiety participates in the formation of a new chiral center, the approach of the reagents to the planar core of the molecule would be critical in determining the stereochemical outcome.

Future research in this area could involve the use of chiral auxiliaries or catalysts to induce enantioselectivity or diastereoselectivity in reactions such as additions to the C=N double bond or substitutions at the nitrogen atoms. Such studies would be crucial for the development of stereochemically pure derivatives with potential applications in fields like medicinal chemistry and materials science.

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the successful characterization of transient species such as reaction intermediates and transition states. For this compound, a combination of computational modeling and experimental techniques would be essential to probe the pathways of its chemical transformations.

Computational Approaches: Density functional theory (DFT) and other quantum chemical methods can be employed to model the potential energy surfaces of reactions involving this compound. These calculations can provide valuable insights into the geometries and energies of intermediates and transition states. For example, in a hypothetical hydrolysis reaction, computational studies could help to identify the structure of the tetrahedral intermediate formed upon nucleophilic attack of water on the carbamimidate carbon.

Experimental Techniques: Spectroscopic methods are powerful tools for the detection and characterization of reaction intermediates. Techniques such as stopped-flow UV-Vis spectroscopy, rapid-injection NMR, and matrix isolation infrared spectroscopy could potentially be used to observe short-lived species generated during the reactions of this compound. For instance, the formation of a colored intermediate might be detectable by UV-Vis spectroscopy, while NMR could provide structural information about intermediates that are sufficiently long-lived.

Strategies for Derivatization and Chemical Diversification

The structural scaffold of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies can be broadly categorized into modifications of the N'-methyl group, the nitroguanidine moiety, and the methyl carbamimidate group.

Synthesis of Novel Nitrogen-Containing Chemical Scaffolds

The reactive nature of the nitroguanidine and carbamimidate functionalities makes this compound a potentially valuable precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. jst.go.jparizona.eduat.ua

One potential synthetic route could involve the reaction of this compound with bifunctional reagents. For example, reaction with a 1,3-dicarbonyl compound in the presence of a suitable catalyst could lead to the formation of pyrimidine (B1678525) derivatives. Similarly, reaction with α-haloketones could provide access to imidazole (B134444) or oxazole (B20620) scaffolds.

While direct examples of using this compound for the synthesis of such scaffolds are not documented, the broader chemistry of nitroguanidines and related compounds supports the feasibility of these transformations. For instance, various nitroguanidine derivatives have been utilized as key building blocks in the synthesis of neonicotinoid insecticides, which often feature heterocyclic rings. nih.govresearchgate.net

A hypothetical reaction scheme for the synthesis of a pyrimidine derivative is presented below:

Reactant 1Reactant 2ConditionsProduct
This compoundAcetylacetoneBasic or Acidic Catalyst2-(methoxy(methylamino)methylene)-1-nitro-1,2-dihydropyrimidine derivative

Structure-Reactivity Relationship Studies of Modified Derivatives

Systematic modification of the this compound structure and subsequent evaluation of the reactivity of the resulting derivatives can provide valuable insights into structure-reactivity relationships. By altering substituents at different positions, one can probe the electronic and steric effects on the compound's stability and reaction kinetics.

For example, replacing the N'-methyl group with other alkyl or aryl groups would allow for an investigation of how steric bulk and electronic properties influence the reactivity of the C=N bond and the stability of the nitroguanidine moiety.

A summary of potential modifications and their expected impact on reactivity is provided in the table below:

ModificationPosition of ModificationExpected Effect on Reactivity
Substitution of the methyl group with electron-withdrawing groupsN'-positionIncreased electrophilicity of the carbamimidate carbon
Substitution of the methyl group with electron-donating groupsN'-positionDecreased electrophilicity of the carbamimidate carbon
Replacement of the methoxy group with other alkoxy or aryloxy groupsCarbamimidate carbonAltered leaving group ability and steric hindrance
Modification of the nitro groupNitroguanidine nitrogenChanges in the overall electronic properties and stability of the molecule

Studies on related neonicotinoid insecticides have demonstrated that modifications to the nitroguanidine part of the molecule can significantly impact their biological activity and metabolic stability. researchgate.net These findings underscore the importance of structure-activity relationship studies in the design of new functional molecules based on the this compound scaffold.

Computational and Theoretical Studies on Methyl N Methyl N Nitrocarbamimidate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like methyl N'-methyl-N-nitrocarbamimidate, DFT calculations would be instrumental in determining its geometric and electronic properties. The theory is based on the principle that the energy of a molecule can be determined from its electron density.

Researchers would typically employ various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net The nitro group, being strongly electron-withdrawing, significantly influences the electron distribution across the molecule. researchgate.netwikipedia.org DFT studies on related nitroaromatic compounds have demonstrated that the nitro group's orientation relative to the rest of the molecule is crucial for its stability and electronic properties. nih.gov

Key parameters obtained from DFT calculations for similar molecules often include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Electronic Energies: Total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability. researchgate.net

Partial Atomic Charges: Distribution of electron density among the atoms, which helps in identifying electrophilic and nucleophilic sites.

Table 1: Predicted Electronic Properties of N-nitro Compounds from DFT Studies

Property Typical Value Range Significance
HOMO-LUMO Gap 4-6 eV Indicates chemical reactivity and stability
Dipole Moment 3-8 D Reflects molecular polarity and intermolecular interactions
N-NO2 Bond Length 1.35-1.45 Å Relates to bond strength and potential for dissociation

Note: This table presents typical data ranges for N-nitro compounds as specific DFT research on this compound is not available.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are used for high-accuracy calculations, particularly for predicting spectroscopic properties. These methods are computationally more intensive than DFT but can provide more precise results.

For this compound, ab initio calculations would be used to predict its vibrational (infrared and Raman) and NMR spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. rsc.org These theoretical frequencies can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as N-O stretches of the nitro group, C=N stretches, and methyl group deformations. mdpi.com Ab initio molecular dynamics (AIMD) can also be employed to compute vibrational spectra, which can be particularly useful for capturing anharmonic effects and simulating spectra in bulk phases. rsc.org

Table 2: Predicted Vibrational Frequencies for a Nitro Group using Ab Initio Methods

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Asymmetric NO₂ Stretch 1500 - 1620
Symmetric NO₂ Stretch 1250 - 1370
NO₂ Bending 830 - 870

Note: This table is illustrative, based on general data for nitro compounds. Specific calculations for this compound are required for precise predictions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and interactions.

Computational methods are increasingly used to predict reaction pathways, which can guide experimental synthetic efforts. nih.gov For this compound, theoretical calculations could map the potential energy surface for reactions such as thermal decomposition or hydrolysis. By locating transition states and calculating activation energies, the most likely reaction mechanisms can be identified. mdpi.com The decomposition of nitro compounds often involves the cleavage of the C-NO₂ or N-NO₂ bond, and computational studies can provide the energy barriers for such processes. nih.gov Automated reaction path searching algorithms can explore the chemical reaction network and predict potential products and intermediates. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the behavior of a molecule. MD simulations are ideal for studying these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, acetone, or ethanol), one can analyze how the solvent affects its conformational preferences and reaction dynamics. researchgate.net For instance, studies on related nitroguanidine (B56551) derivatives have used MD to understand how different solvents interact with the crystal faces, thereby influencing crystal morphology. researchgate.net The simulations can also reveal the structure of the solvation shell and calculate the free energy of solvation, which is crucial for understanding reaction equilibria in solution.

In Silico Approaches for Predicting Chemical Behavior

In silico methods encompass a broad range of computational techniques used to predict the properties and behavior of molecules. For this compound, these approaches can provide rapid estimations of various physicochemical properties.

Quantitative Structure-Property Relationship (QSPR) models are a key component of in silico prediction. These models use statistical methods to correlate molecular structures with their physicochemical properties. nih.govnih.gov By using a set of calculated molecular descriptors (e.g., topological indices, quantum chemical parameters), QSPR models can predict properties like boiling point, vapor pressure, and water solubility. nih.gov Such predictions are valuable for understanding the environmental fate and transport of the chemical. While specific models for this compound may not exist, general-purpose models trained on large datasets of diverse chemicals can provide useful estimates. mdpi.commdpi.com

Table 3: Computationally Predicted Physicochemical Properties for this compound

Property Predicted Value Method
Molecular Weight 133.11 g/mol PubChem 2.1
XLogP3 0.3 XLogP3 3.0
Hydrogen Bond Donor Count 1 Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 3 Cactvs 3.4.6.11
Rotatable Bond Count 2 Cactvs 3.4.6.11
Exact Mass 133.04874109 Da PubChem 2.1
Polar Surface Area 79.4 Ų Cactvs 3.4.6.11

Source: Data computed by and available from the PubChem database (CID 10942466). nih.gov

Advanced Analytical Methodologies for Research Oriented Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Profiling

Spectroscopy is fundamental to determining the molecular architecture of methyl N'-methyl-N-nitrocarbamimidate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the connectivity of atoms, the nature of functional groups, and the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its distinct methyl groups and core structure.

Based on the compound's structure, CN=C(NN+[O-])OC, specific signals are predicted. The ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the protons of the methoxy (B1213986) (-OCH₃) group and the N-methyl (-NCH₃) group. The differing electronic environments of these groups—one attached to an oxygen atom and the other to a nitrogen atom adjacent to an imine—would result in different chemical shifts. The N-H proton is expected to appear as a broad singlet, though its visibility can be dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, three primary signals are anticipated, representing the three unique carbon atoms in the molecule. These correspond to the methoxy carbon, the N-methyl carbon, and the central imino carbon (C=N). The chemical shift of the imino carbon is expected to be significantly downfield due to its deshielded nature.

Table 1: Predicted NMR Spectral Data for this compound
SpectrumPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~3.7 - 4.0Singlet-OCH₃ (3H)
~2.9 - 3.2Singlet=N-CH₃ (3H)
Variable (Broad)Singlet-NH- (1H)
¹³C NMR~160 - 165-C=N
~55 - 60--OCH₃
~30 - 35-=N-CH₃

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides direct evidence for the key structural motifs, including the nitro group, the carbon-nitrogen double bond, and the methyl groups.

The most characteristic absorptions are expected from the nitro group (NO₂), which typically displays strong asymmetric and symmetric stretching vibrations. orgchemboulder.com The C=N stretch of the imine and the N-H bend are also key diagnostic peaks. C-H stretching and bending vibrations from the two methyl groups will be present in their typical regions.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchAmine (-NH-)
2850 - 3000C-H StretchMethyl (-CH₃)
1640 - 1680C=N StretchImine
1520 - 1570N-O Asymmetric StretchNitro (-NO₂)
1340 - 1380N-O Symmetric StretchNitro (-NO₂)
1200 - 1250C-O StretchMethoxy (-OCH₃)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is used to verify its molecular formula, C₃H₇N₃O₃. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured value. An agreement within a few parts per million (ppm) provides strong confidence in the assigned molecular formula. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₃H₇N₃O₃
Theoretical Exact Mass [M]133.04874 Da
Observed Ion (e.g., ESI+)[M+H]⁺
Theoretical Mass of [M+H]⁺134.05602 Da

Chromatographic Separation Techniques for Analytical Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, or other impurities, thereby allowing for its purification and accurate quantification.

High Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. Its use in the analysis of the compound and its precursors has been documented. google.combeilstein-archives.org A reverse-phase HPLC method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. This setup allows for the separation of the target compound from both more polar and less polar impurities. The purity of the sample is determined by integrating the peak area of the analyte relative to the total area of all observed peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Water and Acetonitrile/Methanol
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis (e.g., at 210 nm or 254 nm)
Column Temperature25 - 35 °C

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The suitability of GC for this compound is conditional upon its thermal stability and volatility. The presence of the N-nitro group suggests a potential for thermal lability, which could lead to decomposition in the high-temperature environment of the GC injector or column.

Should the compound prove sufficiently stable, a GC method would likely employ a mid-polarity capillary column (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) to achieve separation. Temperature programming would be used to ensure the elution of the compound as a sharp peak. The preferred detector would be a mass spectrometer (GC-MS), which would provide both retention time data for quantification and mass spectral data for peak identification, adding a layer of confirmation to the analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a swift, cost-effective, and highly sensitive chromatographic technique indispensable for qualitatively monitoring the progress of a chemical reaction. wikipedia.orgresearchgate.net It allows for the rapid separation of components in a mixture, making it an ideal tool to observe the consumption of starting materials and the formation of products. wikipedia.orglibretexts.org For the synthesis of this compound, TLC can be employed to track the conversion of reactants, such as a precursor guanidine (B92328) derivative, to the final nitrated product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. tifr.res.in The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wikipedia.org

Selection of Stationary and Mobile Phases:

The choice of the stationary and mobile phases is critical for achieving good separation. For nitro compounds, silica gel G is a commonly used stationary phase. epa.gov The mobile phase, a solvent or a mixture of solvents, is selected based on the polarity of the compounds to be separated. For compounds like this compound, which contains both polar (nitro group) and non-polar (methyl groups) moieties, a solvent system of intermediate polarity is often required. A systematic study of various solvent systems is necessary to find the optimal conditions for separation.

Visualization Techniques:

Since many organic compounds, likely including this compound and its precursors, are colorless, visualization techniques are necessary to observe the separated spots on the TLC plate. wikipedia.org Common methods include:

UV Light: If the compounds contain a chromophore that absorbs UV light, they can be visualized by placing the TLC plate under a UV lamp (typically at 254 nm). tifr.res.in

Staining: The plate can be treated with a reagent that reacts with the compounds to produce colored spots. For nitro compounds, a specific method involves in-situ reduction to the corresponding amine on the TLC plate using a reagent like stannous chloride. The resulting amine can then be visualized by diazotization and coupling with a suitable reagent, such as β-naphthol, to form a brightly colored azo dye. ijcps.org

Data Interpretation and Reaction Monitoring:

By comparing the TLC profile of the reaction mixture over time with that of the starting materials, one can effectively monitor the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the conversion. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for identification purposes.

The following interactive table provides representative TLC data for nitro compounds with functionalities similar to this compound, illustrating the types of solvent systems and Rf values that might be expected.

Compound ClassStationary PhaseMobile Phase (v/v)Rf Value RangeVisualization Method
Aromatic Nitro CompoundsSilica Gel GBenzene:Petroleum Ether:Methanol (40:30:5)0.3 - 0.7UV Light / Chemical Staining
Nitric Acid EstersSilica Gel GBenzene:Petroleum Ether:Methanol (40:50:10)0.4 - 0.8Chemical Staining
NitroanilinesSilica GelToluene:Ethyl Acetate (4:1)0.2 - 0.6UV Light

Note: The data in this table is representative of nitro compounds and may not directly correspond to this compound. Experimental determination is necessary for the specific compound.

In-line and On-line Monitoring Techniques in Synthetic Processes

The synthesis of energetic materials like nitroguanidine (B56551) derivatives often involves highly exothermic and potentially hazardous reactions, such as nitration. vapourtec.com In such cases, real-time monitoring of critical process parameters is essential for ensuring safety, optimizing reaction conditions, and improving product quality and yield. In-line and on-line monitoring techniques, often as part of Process Analytical Technology (PAT), provide continuous streams of data from within the manufacturing process. rsc.orgbeilstein-journals.org

For the synthesis of this compound, which likely involves a nitration step, these advanced monitoring techniques can offer significant advantages over traditional off-line analysis like TLC.

Applicable In-line and On-line Techniques:

Several spectroscopic and chromatographic techniques can be adapted for in-line or on-line monitoring of the synthesis of nitro compounds:

Spectroscopic Methods:

FTIR/Raman Spectroscopy: These techniques can provide real-time information about the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. For instance, the appearance and growth of peaks corresponding to the N-NO2 group and the disappearance of reactant peaks can be tracked throughout the reaction.

UV-Vis Spectroscopy: This method can be used if the reactants and products have distinct UV-Vis absorption profiles. It is particularly useful for monitoring the concentration of nitrated aromatic compounds. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): On-line HPLC systems can automatically draw samples from the reactor, perform a rapid separation, and provide quantitative data on the composition of the reaction mixture. This would be a more quantitative and automated alternative to TLC.

Integration with Continuous Flow Synthesis:

The benefits of in-line and on-line monitoring are particularly pronounced when coupled with continuous flow synthesis. rsc.orgnih.gov Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and stoichiometry, which is crucial for nitration reactions. vapourtec.comnih.gov Integrating real-time monitoring allows for the immediate detection of any deviations from the desired process conditions, enabling rapid adjustments and preventing potential safety incidents.

The following table summarizes potential in-line and on-line monitoring techniques that could be applied to the synthesis of this compound.

TechniqueParameter MonitoredAdvantagesPotential Challenges
In-line FTIR/RamanFunctional group concentrations (e.g., N-NO2, C=N)Real-time, non-invasive, provides structural informationSpectral overlap, sensitivity may be limited for minor components
On-line UV-VisConcentration of UV-active speciesHigh sensitivity, relatively simple instrumentationLimited selectivity, requires chromophores in the molecules
On-line HPLCQuantitative composition of the reaction mixtureHigh selectivity and sensitivity, provides detailed informationSlower response time compared to spectroscopy, more complex setup

The application of these advanced analytical methodologies is pivotal in the research-oriented characterization of this compound. While TLC provides a simple and effective tool for routine reaction monitoring, in-line and on-line techniques offer the potential for more precise, real-time control over the synthetic process, which is especially important for the production of specialized and energetic materials.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Agrochemical Development

The compound is most prominently recognized for its essential role in the agrochemical industry, particularly in the synthesis of modern insecticides. It is a central component in the manufacturing of guanidine (B92328) derivatives that possess potent insecticidal activity. puyuanpharm.com These next-generation pesticides are noted for their effectiveness against pests that have developed resistance to older classes of insecticides, such as organophosphates and carbamates. puyuanpharm.com

Methyl N'-methyl-N-nitrocarbamimidate is a key intermediate specifically used in the production of the neonicotinoid insecticide Dinotefuran (B1670701). watson-int.comlongshinebiotech.com Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. The guanidine derivatives synthesized from this intermediate are effective against a wide spectrum of pests while demonstrating lower toxicity to non-target organisms like warm-blooded animals and fish. puyuanpharm.com This targeted activity is a significant advantage in developing more environmentally benign crop protection solutions. puyuanpharm.com

The synthesis of agrochemical APIs like Dinotefuran from this compound involves specific chemical transformations. The production process typically starts from precursors like O-methyl-N-nitroisourea, which is then reacted with methylamine (B109427) in a nucleophilic substitution reaction to yield the target intermediate. This synthesis is valued for its high yield and purity, making it suitable for large-scale industrial production. The resulting guanidine-based APIs are formulated into products used for both foliar and soil treatment to control a variety of commercially significant pests. puyuanpharm.comnih.gov

Utility in Contemporary Pharmaceutical Synthesis

Beyond its agrochemical applications, the compound, identified by its CAS number 255708-80-6, is also an important intermediate in the pharmaceutical sector. puyuanpharm.com It is utilized in the research and development of new drugs, where its specific molecular structure allows for interaction with various biological molecules. puyuanpharm.com

In pharmaceutical research, this compound serves as a versatile building block for creating novel molecular scaffolds. lookchem.com As a chiral compound, it is valuable in the synthesis of enantiomerically pure compounds, which is often a critical requirement for developing effective and safe drug candidates. lookchem.com Its use as a key intermediate allows for the construction of complex molecules that form the core structures of potential new therapeutic agents. lookchem.com

The compound is employed in medicinal chemistry to explore the structure-activity relationships (SAR) of biologically active molecules. lookchem.com By incorporating this intermediate into different molecular frameworks, researchers can systematically modify chemical structures to optimize their therapeutic properties and understand how these changes affect biological activity. lookchem.com This process is fundamental to the design of more potent and safer medications. lookchem.com Some research indicates its structural properties are being studied for potential applications in immunosuppressive therapies and oncology.

Applications in Specialty Chemical and Dye Intermediate Production

This compound also functions as an intermediate in the broader chemical industry. It is used in the synthesis of various fine and specialty chemicals. caloongchem.com Its utility extends to the production of dyes, where it serves as a precursor in the manufacturing process. chemball.comcaloongchem.com

Interactive Table 2: Summary of Applications

SectorApplication AreaSpecific UseSource
Agrochemical Insecticide SynthesisKey intermediate for the neonicotinoid Dinotefuran. watson-int.com
Agrochemical API DevelopmentPrecursor for guanidine-based insecticidal APIs. puyuanpharm.com
Pharmaceutical Drug DiscoveryChiral building block for synthesizing new drug candidates. puyuanpharm.comlookchem.com
Pharmaceutical Medicinal ChemistryUsed to explore structure-activity relationships. lookchem.com
Specialty Chemicals Organic SynthesisGeneral intermediate for fine and specialty chemicals. caloongchem.com
Dye Production Dye SynthesisUtilized as a dye intermediate. chemball.comcaloongchem.com

Environmental Chemical Transformations and Fate Excluding Ecological Impact Studies

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, which includes chemical processes that are not mediated by living organisms, is a critical factor in determining the persistence of a chemical in the environment. However, for methyl N'-methyl-N-nitrocarbamimidate, specific studies on these mechanisms are absent from the available scientific literature.

Hydrolysis Pathways in Aqueous Systems

No data could be found on the hydrolysis of this compound in aqueous systems. Research detailing its rate of hydrolysis under varying pH, temperature, and water chemistry conditions has not been published. Consequently, its stability in natural water bodies and the identity of any potential hydrolysis products remain unknown.

Photolytic Transformations under Environmental Conditions

Information regarding the photolytic degradation of this compound is not available. There are no studies that have investigated its susceptibility to degradation by sunlight in the atmosphere, water, or on soil surfaces. The wavelengths of light it may absorb and the quantum yield of its degradation have not been determined.

Biotic Transformation Pathways in Natural Systems

The role of microorganisms in the breakdown of this compound has not been documented. Biodegradation is a major pathway for the removal of many organic chemicals from the environment, but its relevance to this specific compound has not been explored.

Microbially Mediated Enzymatic Modifications

There is no information available on the enzymatic modifications of this compound by microorganisms. The specific enzymes, microbial species, and metabolic pathways that might be involved in its transformation are yet to be identified.

Biodegradation Research in Controlled Environmental Matrices

No studies on the biodegradation of this compound in controlled environmental matrices, such as soil or water microcosms, have been published. As a result, its half-life in different environmental compartments under various biotic conditions has not been established.

Physicochemical Interactions with Environmental Media (e.g., Soil, Water, Air)

The interaction of this compound with environmental media, which governs its transport and distribution, is another area where research is lacking. No data is available on its sorption to soil and sediment, its volatility from water, or its potential for atmospheric transport.

Data Tables

Due to the absence of research data on the environmental chemical transformations and fate of this compound, no data tables can be generated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl N'-methyl-N-nitrocarbamimidate, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using methylamine derivatives and nitro-substituted carbamoyl chlorides. A key step involves controlled reaction conditions (e.g., low temperature, anhydrous solvents) to prevent hydrolysis of the nitro group. Ethyl chloroformate or analogous reagents can activate intermediates, as seen in carbamate synthesis . To minimize side reactions (e.g., over-nitrosation), stoichiometric ratios of reagents should be optimized, and reaction progress monitored via TLC or in-situ FTIR to detect intermediate formation.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with LC separation is critical due to potential interference from co-eluting impurities, as observed in nitrosamine analysis . For structural confirmation, use 1^1H/13^13C NMR with deuterated DMSO to resolve amine proton signals. Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray crystallography is recommended for resolving stereochemical ambiguities.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its nitro group and potential reactivity, handle the compound in a fume hood with nitrile gloves and flame-resistant lab coats. Avoid contact with reducing agents or strong acids to prevent exothermic decomposition. Store under inert gas (argon) at –20°C, as recommended for structurally similar nitro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.